3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol
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Overview
Description
3,4’-Dihydroxy-alpha,beta-diethylstilbene is a synthetic organic compound known for its phytogrowth-inhibitory and antimicrobial activities . It is structurally related to diethylstilbestrol, a well-known synthetic estrogen. The compound has shown significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-dihydroxy-alpha,beta-diethylstilbene typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of phenolic compounds and ethylating agents in the presence of catalysts to achieve the desired diethylstilbene structure .
Industrial Production Methods
Industrial production of 3,4’-dihydroxy-alpha,beta-diethylstilbene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3,4’-Dihydroxy-alpha,beta-diethylstilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential therapeutic effects, particularly in inhibiting the growth of certain cancer cells.
Industry: Utilized in the development of agricultural chemicals due to its phytogrowth-inhibitory properties.
Mechanism of Action
The mechanism of action of 3,4’-dihydroxy-alpha,beta-diethylstilbene involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: A synthetic estrogen with similar structural features but different biological activities.
3,3’-Dihydroxy-alpha,beta-diethylstilbene: Another isomer with distinct chemical and biological properties.
Uniqueness
3,4’-Dihydroxy-alpha,beta-diethylstilbene is unique due to its enhanced phytogrowth-inhibitory activity compared to its isomers. The specific positioning of the hydroxyl groups contributes to its higher efficacy in certain applications .
Properties
CAS No. |
133683-37-1 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-8-10-15(19)11-9-13)18(4-2)14-6-5-7-16(20)12-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ |
InChI Key |
IAGNXGPTSBNKLV-ISLYRVAYSA-N |
SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=CC=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
Synonyms |
3,4'-dihydroxy-alpha,beta-diethylstilbene 3,4-DABDS |
Origin of Product |
United States |
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